molecular formula C19H18N4O2 B2689739 (5-phenylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034509-17-4

(5-phenylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Numéro de catalogue: B2689739
Numéro CAS: 2034509-17-4
Poids moléculaire: 334.379
Clé InChI: FTMLWDAMWXKMAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5-phenylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Activité Biologique

The compound (5-phenylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone represents a complex heterocyclic structure that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its synthesis methods, biological assays, and therapeutic potential.

Synthesis Methods

The synthesis of this compound can be approached through various methods. A common strategy involves the cyclization of isoxazole derivatives with pyrazole frameworks. Utilizing reactions such as electrophilic cyclization and cross-coupling techniques has proven effective in generating diverse derivatives with enhanced biological properties .

Antiproliferative Effects

Research indicates that compounds structurally similar to the target molecule exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives from the pyrazolo family have shown low micromolar GI50 values against K562 and MCF-7 cell lines. The most active compounds in related studies induced apoptosis through mechanisms involving poly(ADP-ribose) polymerase (PARP) cleavage and activation of caspase pathways .

The biological activity of this compound is thought to involve multiple pathways:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit key kinases involved in cancer progression.
  • Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells by modulating the expression of apoptotic proteins and disrupting microtubule dynamics .

Case Studies

Several studies have evaluated the biological activity of isoxazole and pyrazole derivatives:

  • Anticancer Activity : A study on a series of tetrasubstituted pyrazolo derivatives demonstrated significant anticancer effects with IC50 values ranging from 0.98 to 1.28 µM against various cell lines, including A549 and MCF-7. The most potent compound induced late apoptosis and cell cycle arrest in the G0/G1 phase .
  • Inflammation Modulation : Another study highlighted the ability of certain derivatives to inhibit TNF-alpha release in LPS-stimulated whole blood assays. This suggests potential applications in inflammatory diseases alongside their anticancer properties .

Data Tables

Compound Cell Line Tested IC50 (µM) Mechanism
Compound AK5620.5Apoptosis via caspase activation
Compound BMCF-70.75PARP cleavage and cell cycle arrest
Compound CA5491.05Inhibition of c-Met signaling

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of isoxazole compounds exhibit significant anticancer properties. The structural features of (5-phenylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone may contribute to its ability to inhibit cancer cell proliferation. Studies have shown that isoxazole derivatives can interfere with various cellular mechanisms involved in cancer progression, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Isoxazole derivatives are known to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. This suggests potential therapeutic applications in treating conditions characterized by inflammation .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may exhibit neuroprotective properties. Research has focused on their ability to protect neuronal cells from oxidative stress and neurodegeneration . Such properties make them candidates for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Isoxazole derivatives have been reported to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes . This application is particularly relevant in the context of rising antibiotic resistance.

Development of Functional Materials

In materials science, the unique chemical structure of this compound can be utilized in the development of functional materials such as sensors or catalysts. The compound's electronic properties make it suitable for applications in organic electronics and photonic devices .

Case Studies

StudyFocusFindings
Harigae et al., 2014Synthesis MethodsDeveloped a regioselective method for synthesizing isoxazole derivatives with high yields using environmentally friendly conditions .
Huang et al., 2014Anticancer ActivityDemonstrated that certain isoxazole derivatives inhibit cancer cell growth through apoptosis pathways .
Baruchello et al., 2014Inhibitory ActivityReported that isoxazole derivatives inhibit Hsp90 and HDAC6 activities linked to cancer progression .

Propriétés

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-19(16-11-18(25-21-16)13-5-2-1-3-6-13)22-9-10-23-17(12-22)14-7-4-8-15(14)20-23/h1-3,5-6,11H,4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMLWDAMWXKMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.